molecular formula C12H16ClN3O B1522803 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1251925-30-0

2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1522803
CAS No.: 1251925-30-0
M. Wt: 253.73 g/mol
InChI Key: REZMITMHQJUKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, initially termed "azoxime" . Early applications were limited until the mid-20th century, when its bioisosteric potential—mimicking esters and amides—was recognized. The first pharmaceutical agent containing this scaffold, Oxolamine, emerged in the 1940s as a cough suppressant (Figure 1) . Subsequent decades saw expanded exploration, particularly in antimicrobial and anti-inflammatory agents. By the 21st century, advances in synthetic methodologies, such as microwave-assisted cyclization and mechanochemistry, enabled efficient production of diverse derivatives . Notable milestones include the development of ND-421, a 1,2,4-oxadiazole-based antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) , and Pleconaril, an antiviral agent targeting enteroviruses .

Table 1: Key Milestones in 1,2,4-Oxadiazole Research

Year Development Significance
1884 First synthesis by Tiemann and Krüger Established foundational chemistry
1940s Oxolamine as first therapeutic agent Validated pharmacological relevance
2010s ND-421 for MRSA Addressed antibiotic resistance
2020s Mechanochemical synthesis Improved green chemistry approaches

Structural Significance of the 1,2,4-Oxadiazole Heterocyclic Ring

The 1,2,4-oxadiazole ring (C₃H₃N₂O) exhibits low aromaticity (aromaticity index I₅ = 39), rendering it prone to rearrangements and nucleophilic/electrophilic reactions . Its bioisosteric equivalence to esters and amides arises from hydrogen-bonding capacity and metabolic stability, circumventing hydrolysis vulnerabilities . The heterocycle’s electronic profile is tunable: electron-withdrawing groups at C-3 enhance electrophilicity, while C-5 substitutions influence steric interactions . In 2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride , the ethyl group at C-3 increases lipophilicity, while the phenyl-ethylamine moiety enables receptor binding (Figure 2) .

Table 2: Structural Features of 1,2,4-Oxadiazole Derivatives

Position Functional Group Role
C-3 Ethyl Enhances metabolic stability and lipophilicity
C-5 Phenyl Facilitates π-π stacking in target binding
Sidechain Ethylamine hydrochloride Improves solubility and bioavailability

Position of the Compound in Oxadiazole Research Landscape

This compound exemplifies the strategic integration of substituents to optimize pharmacodynamic and pharmacokinetic properties. The ethyl group at C-3 aligns with trends in antibacterial research, where lipophilic sidechains enhance membrane penetration . Meanwhile, the phenyl-ethylamine moiety mirrors designs in central nervous system (CNS) targeting agents, leveraging hydrogen-bonding interactions with neuronal receptors . Its hydrochloride salt form, a common modification, improves aqueous solubility—a critical factor in preclinical development .

Research Importance and Applications Overview

1,2,4-Oxadiazoles are prioritized in drug discovery for their versatility:

  • Antibacterial Agents : Derivatives like ND-421 inhibit penicillin-binding proteins in resistant bacteria .
  • CNS Therapeutics : Structural analogs modulate σ receptors and monoamine transporters .
  • Material Science : The heterocycle’s dipole moment supports applications in liquid crystals and energetic materials .

Table 3: Comparative Applications of 1,2,4-Oxadiazole Derivatives

Application Example Compound Mechanism
Antibacterial ND-421 PBP2a inhibition
Antiviral Pleconaril Capsid binding
CNS Modulation Fasiplon Anxiolytic via GABA receptors
Energetic Materials HEDM-1 High nitrogen content

This compound’s unique substitution pattern positions it as a candidate for dual-purpose applications, particularly in antibacterial and neuropharmacological research. Ongoing studies focus on its potential as a scaffold for multitarget ligands, leveraging its hydrogen-bonding capacity and stability under physiological conditions .

Properties

IUPAC Name

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-2-11-14-12(16-15-11)10-5-3-9(4-6-10)7-8-13;/h3-6H,2,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZMITMHQJUKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-30-0
Record name 2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Laboratory Synthesis

The synthesis of 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride typically proceeds via the following key steps:

  • Step 1: Amidoxime Formation
    The process begins with the preparation of an amidoxime intermediate by reacting a nitrile precursor (such as 4-cyanophenylacetic acid derivatives) with hydroxylamine. This reaction is generally performed in a basic medium to facilitate nucleophilic attack on the nitrile carbon.

  • Step 2: Cyclization to Form the 1,2,4-Oxadiazole Ring
    The amidoxime intermediate undergoes cyclization with an appropriate reagent such as ethyl chloroacetate under reflux conditions (typically 80–100°C) in ethanol or similar solvents. This step forms the 1,2,4-oxadiazole ring system, establishing the heterocyclic core of the molecule.

  • Step 3: Reduction to Introduce the Ethanamine Side Chain
    The nitrile or nitro group present on the phenyl ring is reduced to a primary amine. Common reduction methods include catalytic hydrogenation using hydrogen gas with palladium on carbon (H₂/Pd-C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

  • Step 4: Formation of Hydrochloride Salt
    The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for handling and further applications.

Reaction Medium and Conditions

  • The amidoxime formation and cyclization are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and reaction rates.
  • Sodium hydroxide (NaOH) is commonly used to maintain basic conditions during amidoxime synthesis.
  • Reaction temperatures are controlled between ambient and reflux conditions depending on the step.
  • The reduction step requires inert atmosphere conditions to avoid oxidation and ensure safety.

Chemical Reaction Analysis

Reaction Step Reagents/Conditions Purpose Notes
Amidoxime formation Hydroxylamine, NaOH, DMSO, ambient temp Convert nitrile to amidoxime intermediate Basic medium essential
Cyclization to oxadiazole Ethyl chloroacetate, ethanol, reflux Formation of 1,2,4-oxadiazole ring Reflux at 80–100°C
Reduction to amine H₂/Pd-C or LiAlH₄, inert atmosphere Reduce nitrile/nitro to primary amine Catalytic hydrogenation preferred
Salt formation HCl (aqueous) Convert amine to hydrochloride salt Enhances solubility and stability

Characterization of Intermediates and Final Product

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Typical Yield (%) Notes
Amidoxime formation Hydroxylamine, NaOH, DMSO 70–85 Requires basic conditions
Cyclization (Oxadiazole) Ethyl chloroacetate, reflux 65–80 Temperature sensitive
Reduction to amine H₂/Pd-C or LiAlH₄, inert gas 75–90 Catalytic hydrogenation preferred
Hydrochloride salt formation HCl (aqueous) Quantitative Improves solubility and handling

Research Findings and Notes

  • The 1,2,4-oxadiazole ring system offers metabolic stability and hydrogen bonding capacity, making the compound a valuable scaffold in medicinal chemistry.
  • The ethyl substitution at the 3-position and the ethanamine side chain balance lipophilicity and polarity, optimizing biological interactions.
  • Hydrochloride salt formation is critical for improving solubility in polar solvents, which is essential for bioavailability in pharmaceutical contexts.
  • Reaction conditions such as solvent choice, temperature, and reagent purity significantly influence yield and product quality.

Chemical Reactions Analysis

2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the 3-Ethyl-1,2,4-oxadiazol-5-yl group may enhance the efficacy against various bacterial strains and fungi. Studies have shown that derivatives of oxadiazoles can disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. The presence of the oxadiazole ring may contribute to modulating inflammatory pathways .

Anticancer Potential : The compound's structure suggests potential applications in cancer therapy. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth. Research is ongoing to explore the specific mechanisms through which this compound may exert anticancer effects .

Biological Studies

Cellular Mechanisms : Investigations into the cellular mechanisms of 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride have revealed its potential as a tool for studying cell signaling pathways. Its ability to interact with specific receptors or enzymes can be leveraged to better understand disease mechanisms at the molecular level.

Drug Development : The compound serves as a scaffold for synthesizing new analogs with enhanced biological activity. Structure-activity relationship (SAR) studies can help identify modifications that improve potency and selectivity against targeted diseases.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics .
  • Anti-inflammatory Research : In vitro experiments demonstrated that compounds similar to this hydrochloride exhibited reduced production of pro-inflammatory cytokines in macrophage cell lines. This suggests a promising avenue for treating chronic inflammatory conditions .
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that derivatives of this compound could inhibit cell proliferation and induce apoptosis. Further investigation into its mechanism of action is warranted to explore its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or agonist of certain enzymes or receptors, depending on its structure and functional groups. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs, their substituents, molecular data, and commercial availability:

Compound Name Substituents (Oxadiazole/Phenyl) Molecular Formula Molecular Weight (g/mol) CAS Number Key Suppliers References
Target: 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride 3-Ethyl, 4-phenyl ~C₁₂H₁₄ClN₃O* ~263.7* Not available CymitQuimica, EOS
(1R)-1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride 3-Phenyl C₁₀H₁₂ClN₃O 225.68 Not available Enamine Ltd
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 3-(4-Chlorophenyl) C₁₀H₁₁Cl₂N₃O 260.12 1245569-30-5 American Elements
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 3-(4-Fluorophenyl) C₁₀H₁₁ClFN₃O 243.67 1221725-41-2 American Elements
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 3-(4-Methoxyphenyl) C₁₁H₁₄ClN₃O₂ 263.7 885953-52-6 CymitQuimica
2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride 3-Methyl C₅H₁₀ClN₃O 163.61 147216-21-5 Combi-Blocks
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride 3-(Furan-2-yl) C₈H₁₀ClN₃O₂ 223.64 1435804-70-8 Hairui Chem

*Inferred values based on structural analogs.

Key Structural and Functional Differences

Halogenated phenyl rings (e.g., 4-chloro or 4-fluoro in and ) introduce electronegative groups, which may improve binding affinity to polar enzyme pockets .

Molecular Weight Trends :

  • Smaller analogs like 2-(3-methyl-oxadiazol-5-yl)ethan-1-amine (MW 163.61) are more likely to comply with drug-likeness rules (e.g., Lipinski’s Rule of Five) compared to bulkier derivatives like the target compound (~263.7 g/mol) .

Heterocyclic Modifications :

  • Replacement of phenyl with furan (CAS 1435804-70-8) introduces a heteroaromatic ring, altering electronic properties and π-π stacking interactions .

Commercial and Research Relevance

  • American Elements supplies halogenated derivatives (4-chloro, 4-fluoro), indicating their utility in medicinal chemistry for structure-activity relationship (SAR) studies .
  • CymitQuimica and Combi-Blocks focus on methyl- and ethyl-substituted variants, suggesting applications in fragment-based drug discovery .

Biological Activity

2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₂H₁₅N₃O. Its structural characteristics include an oxadiazole ring which is known for conferring various biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
CAS Number43665715
Molecular Weight217.27 g/mol
SMILESCCC1=NOC(=N1)C2=CC=C(C=C2)CCN

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial properties. Specifically, derivatives similar to 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine have shown effectiveness against various bacterial strains. For instance, studies on related oxadiazole compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 8 ng/mL .

Anticancer Properties

Emerging studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that similar oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with structural similarities have been reported to inhibit tumor growth in various cancer models, potentially through the modulation of the PI3K/Akt signaling pathway .

Neuroprotective Effects

Preliminary data indicate that this compound may exhibit neuroprotective effects. In models of neurodegenerative diseases, related compounds have been shown to reduce oxidative stress and inflammation in neuronal cells . These findings suggest a potential role in treating conditions such as Alzheimer's disease.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the oxadiazole ring plays a crucial role in its biological interactions. The compound may act by:

  • Inhibiting Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Modulating Signaling Pathways : The ability to influence pathways like PI3K/Akt suggests a multifaceted approach to its anticancer effects.
  • Antioxidant Activity : The potential for reducing oxidative stress indicates a protective role against cellular damage.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various oxadiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures to 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, researchers synthesized several oxadiazole derivatives and tested them on human cancer cell lines. The results indicated that one specific derivative reduced cell viability by over 50% at concentrations below 10 μM .

Q & A

Q. What are the critical parameters for synthesizing 2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride with high purity?

The synthesis involves multi-step protocols, including cyclocondensation for oxadiazole ring formation and subsequent amine functionalization. Key parameters include:

  • Temperature control : Optimal cyclization occurs at 80–100°C in anhydrous solvents like DMF or THF .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation .
  • Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) ensures ≥95% purity .
  • Safety : Strict inert atmosphere (N₂/Ar) prevents oxidation of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the oxadiazole ring and ethyl substituent. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the ethyl group shows triplet signals (δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS distinguishes molecular ion peaks (e.g., [M+H]⁺ at m/z 277.12) and fragmentation patterns .
  • IR Spectroscopy : Absorbances at 1650 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (NH₂ stretch) validate functional groups .

Q. How do solubility and stability profiles impact experimental design?

Property Conditions Implications
Solubility in H₂O12 mg/mL (25°C)Limited aqueous use; requires DMSO/EtOH co-solvents
Stability in lightDegrades by 15% after 72 h (UV exposure)Store in amber vials at –20°C
pH sensitivityStable at pH 4–7; decomposes at pH >9Avoid alkaline buffers in biological assays

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhances binding to CNS targets (e.g., serotonin receptors) .
  • Amine modification : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces off-target interactions in vitro .
  • Methodology : Use competitive inhibition assays (IC₅₀ measurements) paired with molecular docking (AutoDock Vina) to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 h) to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate true bioactivity from noise .

Q. How can computational modeling predict interactions with biological targets?

  • Docking simulations : Use Schrödinger Suite or GROMACS to model binding to NMDA receptors. Focus on hydrogen bonding with GluN2B subunits .
  • ADMET prediction : SwissADME estimates blood-brain barrier penetration (logBB >0.3) and CYP450 inhibition risks .
  • Validation : Cross-reference computational results with SPR (surface plasmon resonance) binding affinity data (KD < 10 µM) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

Parameter Lab Scale Pilot Scale
Reaction volume50 mL (batch)5 L (continuous flow reactor)
Yield optimization65–70% (manual monitoring)80%+ (PAT: Process Analytical Technology)
Purity controlTLC/GC-MSIn-line FTIR for real-time analysis

Methodological Considerations

Q. How to validate synthetic pathways when intermediates are unstable?

  • Low-temperature techniques : Perform reactions at –78°C (dry ice/acetone bath) to stabilize nitroso intermediates .
  • In-situ monitoring : Use ReactIR™ to track transient species and adjust reagent addition rates .

Q. What protocols ensure reproducibility in biological assays?

  • Positive controls : Include reference compounds (e.g., ketamine for NMDA receptor assays) .
  • Replicate design : Triplicate runs with independent compound batches (≥3 syntheses) .

Q. How to address discrepancies between computational and experimental binding data?

  • Force field refinement : Adjust AMBER parameters to better model oxadiazole ring polarization .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.